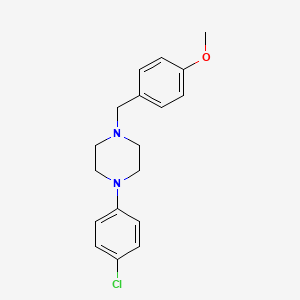![molecular formula C16H15BrN2O4 B5886712 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been used in several studies to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. It can also inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide have been studied extensively. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It can also reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its ability to inhibit the activity of certain enzymes and reduce the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of these enzymes and cytokines in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of new drugs that target these molecular targets. Another direction is to study its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders. Overall, the study of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide has the potential to contribute significantly to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with 2,3-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with chloroform and hydrochloric acid to obtain the final product. This synthesis method has been used in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide has been used in various scientific research applications. One of its potential applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)23-19-15(18)10-6-8-11(17)9-7-10/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHPDXSUMEWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(2,3-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)


![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)
![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)

![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)